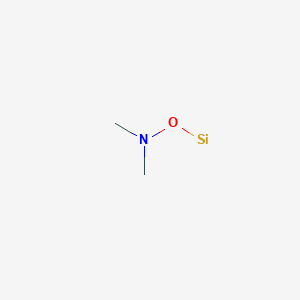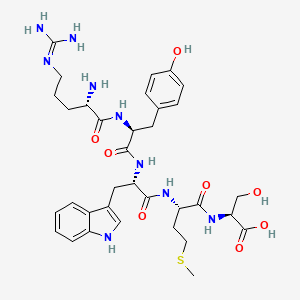
H-Arg-Tyr-Trp-Met-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Arg-Tyr-Trp-Met-Ser-OH is a peptide consisting of five amino acids: arginine, tyrosine, tryptophan, methionine, and serine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Tyr-Trp-Met-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers . These machines automate the SPPS process, allowing for the efficient and large-scale production of peptides with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-Tyr-Trp-Met-Ser-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for substitution reactions involving amino groups.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups attached to the amino groups.
Applications De Recherche Scientifique
H-Arg-Tyr-Trp-Met-Ser-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for enzymes like proteases, aiding in the study of enzyme kinetics and specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of H-Arg-Tyr-Trp-Met-Ser-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, or other proteins through:
Hydrogen bonding: The hydroxyl group of serine and the phenol group of tyrosine can form hydrogen bonds.
Hydrophobic interactions: The aromatic rings of tyrosine and tryptophan can participate in hydrophobic interactions.
Electrostatic interactions: The positively charged guanidinium group of arginine can interact with negatively charged residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Arg-Tyr-Trp-Met-OH: Lacks the serine residue, which may affect its solubility and interaction with other molecules.
H-Arg-Tyr-Trp-Met-Ser-NH2: The C-terminal amide modification can influence its stability and biological activity.
H-Arg-Tyr-Trp-Met-Ser-Gly-OH: Addition of glycine can alter its flexibility and overall conformation.
Uniqueness
H-Arg-Tyr-Trp-Met-Ser-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both hydrophobic and hydrophilic residues allows it to participate in a wide range of interactions, making it versatile for various applications.
Propriétés
Numéro CAS |
244181-62-2 |
|---|---|
Formule moléculaire |
C34H47N9O8S |
Poids moléculaire |
741.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H47N9O8S/c1-52-14-12-25(30(47)43-28(18-44)33(50)51)40-32(49)27(16-20-17-39-24-7-3-2-5-22(20)24)42-31(48)26(15-19-8-10-21(45)11-9-19)41-29(46)23(35)6-4-13-38-34(36)37/h2-3,5,7-11,17,23,25-28,39,44-45H,4,6,12-16,18,35H2,1H3,(H,40,49)(H,41,46)(H,42,48)(H,43,47)(H,50,51)(H4,36,37,38)/t23-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
TXHBCJXIZMCQKC-BLVAWXTGSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


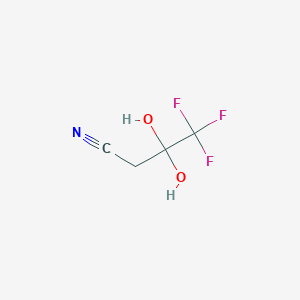
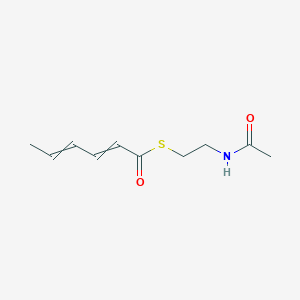
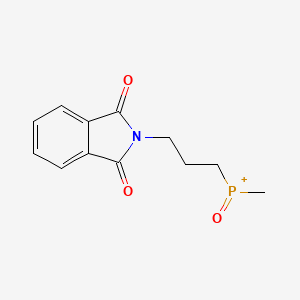

![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
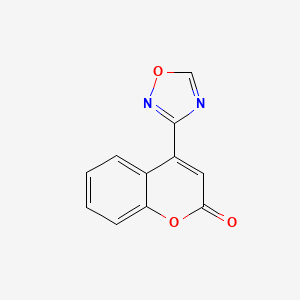
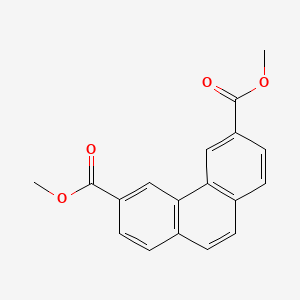
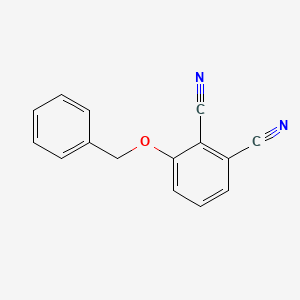
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
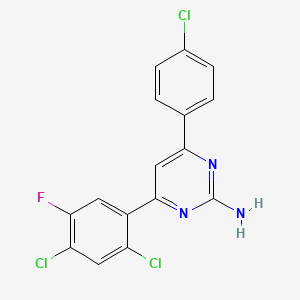
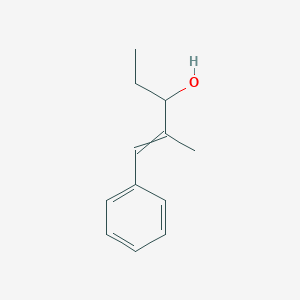
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
